Dihydroactinidiolide

Beschreibung

Contextualization within Natural Product Chemistry

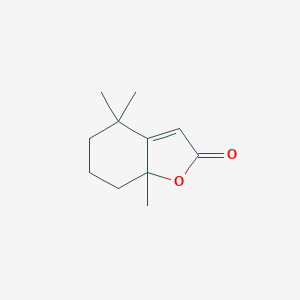

Dihydroactinidiolide (B95004) is a naturally occurring volatile terpene, specifically classified as a C11-norisoprenoid, which is a type of terpenoid derivative. wikipedia.org Structurally, it is characterized by a bicyclic lactone framework and is also known as a benzofuran. hmdb.ca Its formation in nature is primarily linked to the oxidative degradation of carotenoids. The compound's sweet, tea-like odor has led to its use as a fragrance. wikipedia.org

This compound is found across a diverse range of natural sources. It occurs in various plants, including black tea, fenugreek, mangoes, and tobacco. wikipedia.org Beyond the plant kingdom, it is also found in insects, such as the red fire ant, and has been identified in the scent glands of the red fox. wikipedia.orgfraterworks.com Due to its interesting properties and aroma, methods for its chemical synthesis have also been developed. wikipedia.orgresearchgate.net One such synthesis involves a two-step oxidation process starting from β-ionone. nih.gov Another approach synthesizes it from citral (B94496) through steps including cyclization and dehydration. researchgate.net

Table 1: Natural Occurrences of this compound

Significance of this compound in Scientific Inquiry

This compound holds considerable significance in various fields of scientific research due to its diverse biological activities and ecological roles. It is a subject of interest in chemical ecology, where it functions as a semiochemical—a chemical substance that carries a message. For instance, it is one of three components of the queen recognition pheromone in red fire ants. wikipedia.orgselleckchem.com This role in insect communication makes it a valuable subject for studying insect behavior and social structures. nih.govmdpi.com

In plant science, this compound is recognized as a potent plant growth inhibitor. medchemexpress.comchemicalbook.com It is also involved in regulating gene expression and the process of light adaptation in plants like Arabidopsis. medchemexpress.comchemicalbook.com

Furthermore, this compound has attracted attention for its potential bioactivities, which are areas of ongoing research. Studies have reported its antioxidant, antibacterial, anticancer, and neuroprotective properties. medchemexpress.comresearchgate.net Research has shown its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant in the study of neurodegenerative diseases. nih.govmedchemexpress.comresearchgate.net For example, it has been shown to inhibit AChE with a half-maximal inhibitory concentration (IC50) of 34.03 nM. medchemexpress.comresearchgate.net Its ability to scavenge free radicals and prevent amyloid β self-aggregation is also under investigation. nih.gov These diverse activities make this compound a significant molecule in the exploration of new therapeutic leads and understanding complex biological interactions. nih.gov

Mentioned Chemical Compounds

Table 2: List of Chemical Compounds

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-10(2)5-4-6-11(3)8(10)7-9(12)13-11/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKHDCBNRDRUEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1=CC(=O)O2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864588 | |

| Record name | 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid; musky or coumarin-like aroma | |

| Record name | (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1155/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

295.00 to 296.00 °C. @ 760.00 mm Hg | |

| Record name | Dihydroactinidiolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in nonpolar solvents, soluble (in ethanol) | |

| Record name | (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1155/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.051-1.058 | |

| Record name | (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1155/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

15356-74-8, 17092-92-1 | |

| Record name | 5,6,7,7a-Tetrahydro-4,4,7a-trimethyl-2(4H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15356-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroactinolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015356748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDROACTINIDIOLIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,7a-tetrahydro-4,4,7a-trimethylbenzofuran-2(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydroactinidiolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROACTINIDIOLIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH8469LVA9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydroactinidiolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Natural Distribution of Dihydroactinidiolide

Plant Sources and Species Diversity

Dihydroactinidiolide (B95004) has been identified in a diverse range of plant species. drugfuture.com It is often a product of the photo-oxidation of carotenoid flavor compounds. drugfuture.com

The compound was first isolated from the leaves of Actinidia polygama (silver vine). datapdf.comdrugfuture.combiorxiv.org It is a known cat attractant found in this plant. chemeurope.combiorxiv.org this compound is also a well-documented constituent of tea, derived from the plant Camellia sinensis. nih.gov It is found in white, green, and black teas, contributing to the characteristic aroma. datapdf.comdrugfuture.comresearchgate.netmdpi.com

Beyond its initial discovery, this compound has been identified in numerous other plant sources. Research has confirmed its presence in fenugreek (Trigonella foenum-graecum), tobacco, and mangoes. wikipedia.orgchemeurope.comsmolecule.com It has also been reported in grapes, apricots, and the leaves of Arabidopsis. datapdf.comresearchgate.net The compound is also listed as a constituent in plants such as Dactylis glomerata and Carthamus tinctorius (safflower). fda.govparliament.wa.gov.auparliament.wa.gov.au

Table 1: Plant Sources of this compound

| Plant Genus | Species | Common Name | Reference |

|---|---|---|---|

| Actinidia | polygama | Silver Vine | drugfuture.comnih.govresearchgate.net |

| Camellia | sinensis | Tea | nih.govresearchgate.netmdpi.com |

| Trigonella | foenum-graecum | Fenugreek | wikipedia.orgchemeurope.com |

| Carthamus | tinctorius | Safflower | parliament.wa.gov.auparliament.wa.gov.au |

| Dactylis | glomerata | Orchard Grass | fda.gov |

| Mangifera | indica | Mango | wikipedia.orgsmolecule.com |

| Nicotiana | tabacum | Tobacco | wikipedia.orgdrugfuture.com |

| Vitis | vinifera | Grape | datapdf.com |

| Prunus | armeniaca | Apricot | datapdf.com |

Presence in Animal Systems

This compound's influence extends into the animal kingdom, where it functions as a semiochemical, mediating interactions between organisms.

The compound is a known pheromone for a variety of insects. wikipedia.orgchemeurope.com Notably, it is one of the three components of the queen recognition pheromone in the red fire ant (Solenopsis invicta). wikipedia.orgdrugfuture.comcannabisdatabase.ca

This compound has been identified in the secretions of some mammals. selleckchem.com It is known to be a cat attractant. chemeurope.comresearchgate.net Research has also found the compound in the excretions and secretions of the red fox (Vulpes vulpes). researchgate.netnih.govresearchgate.netnih.gov Its presence in the fox's violet gland is thought to be a result of the metabolic breakdown of carotenoids obtained from their diet, which often includes fruits and seeds. wildlifeonline.me.uk

Table 2: this compound in Animal Systems

| Animal | System/Role | Reference |

|---|---|---|

| Red Fire Ant (Solenopsis invicta) | Queen Recognition Pheromone | wikipedia.orgdrugfuture.comcannabisdatabase.ca |

| Domestic Cat (Felis catus) | Attractant | chemeurope.comselleckchem.comresearchgate.net |

Food and Beverage Matrices Containing this compound

As a result of its natural occurrence in various plants, this compound is present in several common foods and beverages. It is a recognized flavoring agent. ulprospector.comsmolecule.comchemicalbook.com Its presence has been confirmed in black tea, kiwifruit, and mangoes. wikipedia.orgsmolecule.commade-in-china.com It is also used as a flavor additive in products like beverages and baked goods. alibaba.commade-in-china.com

Table 3: Food and Beverage Sources of this compound

| Food/Beverage | Source Type | Reference |

|---|---|---|

| Black Tea | Natural Constituent | wikipedia.orgdatapdf.com |

| Green Tea | Natural Constituent | datapdf.comresearchgate.net |

| White Tea | Natural Constituent | researchgate.netmdpi.com |

| Rooibos Tea | Natural Constituent | datapdf.comresearchgate.netmdpi.com |

| Mango | Natural Constituent | wikipedia.orgsmolecule.com |

| Kiwifruit | Natural Constituent | smolecule.commade-in-china.com |

| Grapes | Natural Constituent | datapdf.com |

| Apricots | Natural Constituent | datapdf.com |

| General Beverages | Flavor Additive | alibaba.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Actinidine |

| Nepetalactone |

| β-ionone |

| 5,6-epoxy-β-ionone |

| β-carotene |

Tea Varieties (Black, Green, Herbal)

The presence of this compound is a notable characteristic of many types of tea, where it contributes to their complex aromas. perfumerflavorist.comhmdb.caresearchgate.net

Black Tea: This compound is an important aroma component of black tea. bio-connect.nlmedchemexpress.comfraterworks.com Its formation can result from the enzymatic oxidation of carotenoids during the fermentation process. bio-connect.nlmedchemexpress.com

Table 1: Presence of this compound in Different Tea Varieties

| Tea Variety | Presence of this compound | Reference |

| Black Tea | Important aroma compound | bio-connect.nlmedchemexpress.comfraterworks.com |

| Green Tea | Important for authentic flavor, high aroma intensity | perfumerflavorist.comresearchgate.nettandfonline.com |

| Herbal Tea | Detected as part of the volatile profile | hmdb.ca |

Other Foodstuffs (e.g., Mangoes, Fenugreek)

Beyond tea, this compound is a constituent of various other foodstuffs.

Mangoes: This compound is naturally present in mangoes. patsnap.comwikipedia.org Research on 'Kensington Pride' mangoes indicates that this compound can be produced during the heat treatment of its precursor, β-carotene. researchgate.net One study detected it in untreated mango powder at a concentration of 0.062 μg/g. nih.gov

Fenugreek: this compound is a known constituent of fenugreek (Trigonella foenum-graecum), where it is found in the volatile oil of the seeds. fraterworks.comnajah.eduhealthy.netcabidigitallibrary.org

Table 2: this compound in Various Foodstuffs

| Foodstuff | Presence of this compound | Reference |

| Mangoes | Naturally occurring; can be formed from β-carotene during heat treatment | patsnap.comwikipedia.orgresearchgate.net |

| Fenugreek | Found in the volatile oil of the seeds | fraterworks.comnajah.eduhealthy.netcabidigitallibrary.org |

Environmental Detection and Significance

The distribution of this compound extends into the natural environment, where it has been detected in aquatic systems and is considered a significant volatile marker.

Occurrence in Aquatic Environments (e.g., Ocean Water)

This compound has been detected in trace amounts in ocean water. researchgate.net Its presence in aquatic environments is linked to the degradation of carotenoids from widespread plants and algae. researchgate.net Some studies have noted its potential for long-lasting harmful effects on aquatic life. scbt.com Research has also explored its role as an allelochemical released by submerged macrophytes, which can inhibit the growth of cyanobacteria. pjoes.com

Contribution to Volatile Markers

Due to its stability and origin from the degradation of common carotenoids, this compound is considered a potential volatile marker. researchgate.net

It has been proposed as a potential volatile marker for determining the origin of sea salt. researchgate.net

In agricultural contexts, it has been identified as a primary aroma contributor in cantaloupes, influenced by location, and as a potential biomarker in tomatoes grown in net houses. digitellinc.com

It is also considered a volatile marker in the analysis of ancient organic materials, such as coprolites, as it is a known degradation product of carotenoids found in various plants. nih.gov

Biosynthesis and Biotransformation of Dihydroactinidiolide

Precursor Compounds and Origin Pathways

The genesis of dihydroactinidiolide (B95004) is predominantly a result of the breakdown of C40 carotenoids. These pathways involve several key precursors and intermediates, originating from the broader isoprenoid biosynthetic network.

The most significant pathway for the formation of this compound is the oxidative degradation of carotenoids. researchgate.net This process can occur through both enzymatic and non-enzymatic mechanisms, such as thermal degradation. researchgate.netresearchgate.net this compound is a well-documented degradation product of carotenoids, found in various plant species and even formed during the processing of plant-derived products. researchgate.netnih.gov

β-Carotene stands out as a primary and extensively studied precursor for this compound. researchgate.netnih.gov The thermal degradation of pure β-carotene has been shown to yield this compound as a major product. researchgate.net Moreover, the enzymatic co-oxidation of β-carotene has been demonstrated to produce this compound, highlighting its role as a key starting molecule in the biosynthetic cascade. researchgate.netmedchemexpress.com Fungi have also been observed to cleave β,β-carotene, resulting in the formation of this compound.

Table 1: Formation of this compound from β-Carotene Degradation

| Degradation Method | Precursor | Key Outcome | Reference(s) |

|---|---|---|---|

| Thermal Degradation | Commercial β-Carotene | 61.21% yield of this compound | researchgate.net |

| Thermal Degradation | β-Carotene from Crude Palm Oil | 29.23% yield of this compound | researchgate.net |

| Enzymatic Co-oxidation | β-Carotene | Formation of this compound | researchgate.netmedchemexpress.com |

The breakdown of β-carotene to this compound is not a single-step process but involves several key intermediates. Kinetic studies have revealed that β-ionone and 5,6-epoxy-β-ionone are significant intermediate compounds in this pathway. researchgate.netresearchgate.net The co-oxidation of β-carotene can lead to the formation of β-ionone, 5,6-epoxy-β-ionone, and subsequently this compound. researchgate.net Research suggests that 5,6-epoxy-β-ionone acts as a precursor for various volatile compounds, including this compound. researchgate.net Furthermore, during the heat treatment of β-carotene, mutatochrome has been proposed as a probable precursor to this compound. researchgate.net

Table 2: Key Intermediates in the Formation of this compound from β-Carotene

| Intermediate | Role | Reference(s) |

|---|---|---|

| β-Ionone | Precursor to 5,6-epoxy-β-ionone and subsequently this compound. | researchgate.netresearchgate.net |

| 5,6-epoxy-β-ionone | An important reactional intermediate that can be converted to this compound. | researchgate.netresearchgate.net |

| Mutatochrome | A likely precursor to this compound, especially during thermal degradation. | researchgate.net |

Carotenoids, the primary precursors of this compound, are themselves products of the vast and ancient isoprenoid biosynthesis pathways. nih.govresearchgate.net In plants and many microorganisms, isoprenoids are synthesized from two fundamental five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net These precursors are generated through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytoplasm, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. cabidigitallibrary.org The C40 backbone of carotenoids like β-carotene is assembled from these five-carbon units. nih.gov Therefore, the intersection of the isoprenoid pathway with this compound formation lies in its fundamental role in supplying the necessary precursors for carotenoid synthesis, which are then subject to cleavage to form this compound.

Carotenoid Degradation as a Primary Route

Enzymatic Mechanisms of this compound Formation

The conversion of carotenoids into smaller molecules like this compound is often mediated by a specific class of enzymes.

Carotenoid Cleavage Dioxygenases (CCDs) are a family of non-heme iron enzymes that play a crucial role in the oxidative cleavage of carotenoids to produce various apocarotenoids. google.com These enzymes are responsible for the generation of a wide array of compounds, including those that contribute to flavor and aroma. The CCD1 subfamily, for example, is known to cleave C40 carotenoids at the 9,10 and 9',10' positions to produce C13 compounds like β-ionone. researchgate.net As β-ionone is a direct precursor to this compound, the action of CCDs is a critical enzymatic step in the biosynthetic pathway of this compound. researchgate.netresearchgate.net The enzymatic conversion of β-carotene into retinal, another apocarotenoid, has been studied in detail, showcasing the capability of these enzymes to cleave the carotenoid backbone. nih.gov

Non-Specific Enzymes (Lipoxygenases, Peroxidases, Xanthine (B1682287) Oxidase)

The biosynthesis of this compound can occur through the action of several non-specific enzymes that are involved in oxidative metabolism. Lipoxygenases (LOXs), which are non-heme iron-containing dioxygenases, play a role in the oxidative metabolism of polyunsaturated fatty acids. nih.gov These enzymes, along with peroxidases and xanthine oxidase, can contribute to the formation of this compound from precursors like carotenoids. nih.govresearchgate.netsemanticscholar.org For instance, the enzymatic co-oxidation of β-carotene by enzymes such as lipoxygenase and xanthine oxidase is a recognized pathway for the production of various aromatic compounds, including this compound. nih.govresearchgate.net The hydroperoxidase activity of lipoxygenase, in particular, can lead to the oxidation of various plant-derived molecules. nih.gov

Fungal Biotransformation Routes

Fungi are capable of metabolizing a wide range of organic compounds, including this compound, through various biotransformation reactions. These processes typically involve hydroxylation, oxidation, and other modifications that alter the structure of the parent compound. nih.govnih.gov For example, studies have shown that certain fungal strains can transform dihydrocapsaicin, a structurally related compound, through reactions like hydroxylation and alcohol oxidation. nih.govnih.gov The specific metabolites produced depend on the fungal species and the enzymatic machinery it possesses. This metabolic diversity highlights the potential for fungi to generate novel derivatives of this compound with potentially different biological activities.

Non-Enzymatic Degradation Pathways

Outside of biological systems, this compound is subject to degradation through several non-enzymatic pathways, primarily driven by heat and light.

Thermal Degradation Processes

Thermal degradation involves the decomposition of a compound at elevated temperatures. For organic molecules like this compound, this process can lead to the cleavage of chemical bonds and the formation of smaller, more volatile compounds. The stability of such compounds is often evaluated through thermogravimetric analysis, which can reveal the temperatures at which significant decomposition occurs. researchgate.net While specific kinetic data for this compound's thermal degradation is not extensively detailed in the provided context, the general principles of thermal decomposition of organic polymers and compounds suggest a multi-step process involving dehydration and subsequent degradation steps as temperature increases. researchgate.net

Photo-oxidation via Reactive Oxygen Species (e.g., Singlet Oxygen)

Photo-oxidation is a significant degradation pathway for many organic molecules exposed to light and oxygen. nih.gov This process is often mediated by reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). nih.govnih.gov Singlet oxygen is a highly reactive, electronically excited state of molecular oxygen that can be generated by photosensitizers in the presence of light. nih.govwikipedia.org It can react with electron-rich moieties within a molecule, such as double bonds, leading to the formation of hydroperoxides and other oxygenated products. nih.govcuny.edu For this compound, which contains a double bond within its structure, photo-oxidation via singlet oxygen represents a likely mechanism of degradation, contributing to changes in aroma and flavor profiles in products exposed to light. wikipedia.orgrsc.org

Table 1: Key Reactive Species in Degradation Pathways

| Degradation Pathway | Key Reactive Species | Description |

|---|---|---|

| Photo-oxidation | Singlet Oxygen (¹O₂) | An electronically excited state of oxygen that reacts with the compound upon light exposure. nih.govnih.gov |

| Auto-oxidation | Peroxy Radicals (ROO•) | Free radicals formed during the spontaneous reaction with atmospheric oxygen. wikipedia.org |

Auto-oxidation Processes

Auto-oxidation refers to the spontaneous oxidation of organic compounds that occurs in the presence of atmospheric oxygen at ambient temperatures. wikipedia.org This process is a free-radical chain reaction involving initiation, propagation, and termination steps. wikipedia.orgnih.gov Unsaturated compounds are particularly susceptible to auto-oxidation. wikipedia.org The reaction typically begins with the formation of a free radical, which then reacts with oxygen to form a peroxy radical (ROO•). This radical can then abstract a hydrogen atom from another molecule of the compound, propagating the chain reaction and leading to the formation of hydroperoxides. wikipedia.orgnih.gov Over time, these reactions can lead to the gradual degradation of this compound, affecting the stability and shelf-life of products in which it is present.

Genetic and Environmental Regulation of this compound Production

The production of this compound in plants is influenced by both genetic and environmental factors. As a plant specialized metabolite, its synthesis is often part of the plant's response to its surroundings. nih.gov this compound is known to be a potent plant growth inhibitor and is involved in regulating gene expression and photoacclimation in plants like Arabidopsis. medchemexpress.com

Environmental stressors, both abiotic (e.g., light intensity, temperature, drought) and biotic (e.g., pathogen attack), can trigger the biosynthesis of various secondary metabolites as a defense mechanism. nih.gov For instance, factors like strong light, high temperature, and drought have been shown to increase the accumulation of other secondary metabolites in plants. nih.gov The production of ethylene, a key plant hormone involved in stress responses, is also tightly regulated by environmental conditions. nih.gov Given that this compound is a carotenoid-derived compound, its synthesis is likely linked to the regulation of the carotenoid biosynthesis pathway, which is known to be influenced by light and other environmental cues. The genetic makeup of a plant determines its capacity to produce certain metabolites, with specific genes encoding the enzymes responsible for the biosynthetic pathways. nih.gov

Table 2: Factors Influencing this compound Production

| Factor | Type | Influence |

|---|---|---|

| Light | Environmental | Involved in photoacclimation, suggesting light-regulated synthesis. medchemexpress.com |

| Stress (Abiotic/Biotic) | Environmental | Production of secondary metabolites is a common plant stress response. nih.gov |

| Genetic Makeup | Genetic | Determines the enzymatic pathways available for biosynthesis. nih.gov |

Gene Expression of Carotenoid Cleavage Enzymes

The biosynthesis of this compound is intrinsically linked to the degradation of carotenoids, a process catalyzed by a family of non-heme iron-dependent enzymes known as carotenoid cleavage dioxygenases (CCDs). nih.gov These enzymes are responsible for the oxidative cleavage of specific double bonds within the polyene chain of carotenoid molecules, leading to the formation of a diverse array of apocarotenoids, including the precursor to this compound. nih.govnih.govnih.gov The CCD gene family is broadly classified into two main subfamilies: the carotenoid cleavage dioxygenases (CCDs) and the 9-cis-epoxycarotenoid dioxygenases (NCEDs). nih.govnih.govnih.gov

The CCD subfamily, which includes classes such as CCD1, CCD4, CCD7, and CCD8, is primarily involved in the production of volatile compounds like β-ionone and other apocarotenoids that contribute to the flavor and aroma of flowers and fruits. nih.govfrontiersin.org For instance, research has shown that CCD1 and CCD4 are involved in synthesizing pigments and volatiles in many plants. frontiersin.org The NCED subfamily is rate-limiting in the biosynthesis of the phytohormone abscisic acid (ABA), which plays a crucial role in plant development and responses to environmental stress. nih.govnih.gov

Gene expression studies in various plant species have revealed that different CCD genes are expressed in specific tissues and at particular developmental stages. In Forsythia suspensa, for example, FsCCD1 genes are expressed in flowers and fruits, while FsCCD4 genes are predominantly expressed in flowers. frontiersin.org Similarly, in Nicotiana tabacum (tobacco), different CCD genes show predominant expression in roots, flowers, seeds, and leaves, indicating specialized functions. nih.gov

A key finding directly linking CCD gene expression to this compound levels comes from studies on tobacco. In multiple-mutant tobacco plants with loss-of-function mutations in CCD4 genes, an intriguing outcome was the increase in β-ionone and this compound in flue-cured leaves. nih.gov This suggests that while CCD4 enzymes are major players in carotenoid breakdown, their absence can lead to alternative cleavage pathways or precursor accumulations that favor the formation of this compound. nih.gov This highlights the complex regulatory network governing apocarotenoid biosynthesis, where the expression level of one CCD gene can influence the production of specific metabolites.

The table below summarizes the classification and function of key carotenoid cleavage enzyme subfamilies.

| Enzyme Subfamily | Key Gene Members | Primary Function in Carotenoid Metabolism | Reference |

| Carotenoid Cleavage Dioxygenases (CCDs) | CCD1, CCD4, CCD7, CCD8 | Synthesis of pigments, volatiles (e.g., β-ionone), and strigolactones. | nih.govfrontiersin.org |

| 9-cis-epoxycarotenoid dioxygenases (NCEDs) | NCED2, NCED3, NCED5, NCED6, NCED9 | Rate-limiting step in abscisic acid (ABA) biosynthesis. | nih.govnih.gov |

Influence of Developmental Stages and Environmental Stresses

The expression of carotenoid cleavage dioxygenase (CCD) genes, and consequently the biosynthesis of this compound, is significantly influenced by both the developmental stage of the plant and various environmental stresses. The accumulation of apocarotenoids is a dynamic process, regulated to meet the plant's needs during growth and in response to adverse conditions. mdpi.comnih.gov

Developmental Stages: The levels of CCD gene transcripts often vary in different plant organs and change as the plant matures. In tobacco, the decomposition of carotenoids by CCD4 enzymes is particularly important during leaf maturation and senescence. nih.gov Analysis of Lycium (goji) species showed that the expression of CCD4-1 was high in most organs, especially leaves and fruits, suggesting its dominant role in carotenoid degradation throughout development. mdpi.com Furthermore, genes like AtNCED6 and AtNCED9 in Arabidopsis are specifically involved in ABA biosynthesis during seed development, highlighting the temporal regulation of this pathway. nih.gov This developmental regulation ensures that specific apocarotenoids are produced when and where they are needed, for functions ranging from fruit flavor development to seed dormancy. mdpi.comnih.gov

Environmental Stresses: Plants modulate the expression of CCD genes to adapt to a wide range of abiotic stresses, including drought, high salinity, cold, and high light intensity. nih.govnih.gov this compound itself has been shown to accumulate in Arabidopsis leaves specifically under high light stress, where it is believed to participate in signaling pathways that enhance tolerance to photooxidative stress. researchgate.net

The expression of many CCD genes is responsive to stress signals. For example:

Drought and Salt Stress: In Brassica oleracea, CCD1 and CCD4 genes are responsive to drought and salt stress. nih.gov In Forsythia suspensa, four NCED genes were significantly upregulated under cold stress, while two were upregulated under drought stress, likely to increase the production of the stress hormone ABA. frontiersin.org

Osmotic Stress: Many CCD genes in poplar (Populus trichocarpa) are responsive to osmotic stress, which is a component of drought and salinity stress. nih.gov

Hormonal Influence: Phytohormones that mediate stress responses, such as abscisic acid (ABA) and jasmonates, can also influence CCD gene expression. nih.govnih.gov Environmental stresses often trigger an increase in ABA levels, which in turn regulates the expression of downstream genes, including NCEDs, to orchestrate a defense response. nih.gov

This stress-induced regulation of carotenoid cleavage is a critical adaptive mechanism, allowing plants to produce signaling molecules and protective compounds in response to environmental challenges. nih.govmdpi.com

The following table details the observed effects of various environmental stresses on the expression of CCD genes in different plant species.

| Plant Species | Stress Condition | Affected CCD Genes | Observed Effect on Gene Expression | Reference |

| Arabidopsis thaliana | High Light | Not specified, but leads to product accumulation | Increased accumulation of this compound. | researchgate.net |

| Populus trichocarpa | Osmotic Stress | Many PtCCD genes | Responsive expression, part of a comprehensive regulatory network. | nih.gov |

| Forsythia suspensa | Cold Stress | Four NCED genes | Significantly up-regulated. | frontiersin.org |

| Forsythia suspensa | Drought Stress | Two NCED genes | Up-regulated. | frontiersin.org |

| Nicotiana tabacum | Drought, Cold, Heat | Various CCD genes | Divergent expression patterns observed. | nih.gov |

| Brassica oleracea | Drought, Salt Stress | CCD1, CCD4 | Responsive expression. | nih.gov |

Synthetic Methodologies for Dihydroactinidiolide

Total Synthesis Approaches (Racemic and Enantioselective)

The total synthesis of dihydroactinidiolide (B95004) has been achieved through various methodologies, providing access to both racemic mixtures and specific enantiomers. acs.org These approaches often involve the construction of the characteristic bicyclic lactone framework from simpler acyclic or monocyclic precursors.

Strategies Utilizing Cyclic Dienes and Glyoxylates

A significant advancement in the enantioselective synthesis of (R)-dihydroactinidiolide involves the use of a copper(II)-bisoxazoline-catalyzed hetero-Diels-Alder reaction. acs.orgresearchgate.netnih.gov This key step employs a cyclic diene, 2,6,6-trimethyl-1,3-cyclohexadiene, and ethyl glyoxylate. acs.orgacs.org The reaction proceeds with high yield and exceptional regio-, diastereo-, and enantioselectivity, establishing the core bicyclic structure. acs.orgresearchgate.netnih.gov The resulting hetero-Diels-Alder product can then be converted to (R)-dihydroactinidiolide through subsequent reduction and elimination steps. acs.org An acid-catalyzed rearrangement of the initial adduct leads to a bicyclic lactone, which serves as a versatile intermediate for the synthesis of other related natural products. acs.orgacs.org

Application of Selenium-Stabilized Carbenium Ions

A concise total synthesis of racemic this compound has been developed utilizing selenium-stabilized carbenium ions. researchgate.netorcid.org This method involves the reaction of 1,3,3-trimethylcyclohexene (B3343063) with α-chloro-α-phenylseleno ethyl acetate (B1210297), which generates a key α-phenylseleno-γ-butyrolactone intermediate. researchgate.net This intermediate subsequently undergoes selenoxide elimination to furnish the target this compound. researchgate.net Another approach involves the alkylation of enantiopure tetrahydroactinidiolide with diphenyldiselenide, followed by oxidative elimination of the resulting α-phenylselenyl derivative to yield the corresponding this compound enantiomers. mdpi.com

Cerium Enolate Chemistry in Synthesis

A versatile route to racemic this compound, along with other related terpene lactones, has been established using cerium enolate chemistry. acs.orgresearchgate.netacs.org The cornerstone of this synthesis is the 1,2-addition of the cerium enolate of ethyl acetate to 2,6,6-trimethylcyclohexenone. acs.orgacs.org This reaction efficiently creates a key tertiary alcohol intermediate. acs.org Subsequent hydrolysis of the ester and an iodolactonization reaction construct the bicyclic lactone system. mdpi.com this compound can then be obtained from a resulting intermediate via dehalogenation and dehydration. acs.org This strategy allows for the synthesis of several structurally similar natural products from a single common intermediate. researchgate.netacs.org

Synthesis from Citral (B94496) and β-Ionone Derivatives

This compound can be synthesized from readily available starting materials like citral and β-ionone. One approach involves the thermal degradation of β-carotene, which can yield this compound, with β-ionone being a key intermediate in this process. tandfonline.comresearchgate.net The controlled thermal degradation of commercial β-carotene has been reported to produce this compound in a yield of up to 61.21%. tandfonline.com A synthetic route starting from β-ionone involves a two-step oxidation process to generate this compound. researchgate.net Additionally, β-homocyclocitral, which can be synthesized from β-ionone through a Baeyer-Villiger oxidation followed by hydrolysis, serves as an important intermediate for the synthesis of this compound. google.com

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic strategies offer an alternative and often highly stereoselective pathway to this compound. researchgate.net These methods combine the advantages of enzymatic catalysis for key stereodifferentiating steps with traditional chemical transformations.

Comparison of Synthetic Yields and Purity

The efficiency of a synthetic route is primarily evaluated by its yield and the purity of the final product. For this compound, various synthetic and semi-synthetic methods have been developed, each presenting different outcomes in terms of yield and purity.

One common method for producing this compound is through the thermal degradation of β-carotene. tandfonline.comresearchgate.netresearchgate.net Research comparing the yields from different sources of β-carotene found that the thermal degradation of pure commercial β-carotene resulted in a this compound yield of 61.21%. tandfonline.comresearchgate.netresearchgate.net When using β-carotene recovered from crude palm oil, the yield was lower, at 29.23%, which was attributed to the mixture of compounds in the extract. tandfonline.comresearchgate.net These studies highlight that the purity of the starting material is a critical factor influencing the final yield of this compound. tandfonline.com The 61.21% yield from pure β-carotene degradation is noted as being higher than a reported synthetic yield of 45.00%. tandfonline.comresearchgate.net

Total synthesis routes have also been extensively explored. A classical approach to racemic this compound has been a benchmark for many years. researchgate.net More recent synthetic strategies have focused on different precursors. For instance, a synthesis starting from 1,3,3-trimethylcyclohexene and α-chloro-α-phenylseleno ethyl acetate produces an intermediate α-phenylseleno-γ-butyro lactone, which then yields racemic this compound. researchgate.netmdpi.com Another method reports a yield of approximately 10% for this compound, achieving a purity of over 95% as determined by 1H NMR. usda.gov

Enantioselective syntheses have also been developed to obtain specific stereoisomers. For example, (−)-dihydroactinidiolide can be synthesized from an enantiopure bicyclic derivative, which is itself the product of a Diels-Alder reaction catalyzed by a chiral copper(II)-bisoxazoline complex. mdpi.com Such stereospecific routes are crucial due to the often-differing biological activities of enantiomers.

The following table summarizes the reported yields for various methods of producing this compound.

| Starting Material/Method | Yield (%) | Purity | Notes |

| Thermal Degradation of Commercial β-Carotene | 61.21% tandfonline.comresearchgate.netresearchgate.net | Not specified | Purity of starting material is crucial for high yield. tandfonline.com |

| Thermal Degradation of Recovered β-Carotene | 29.23% tandfonline.comresearchgate.netresearchgate.net | Not specified | Lower yield due to impurities in the recovered carotene. tandfonline.comresearchgate.net |

| General Synthetic Yield (unspecified method) | 45.00% tandfonline.com | Not specified | Used as a benchmark for comparison with thermal degradation method. tandfonline.com |

| Synthesis from 6-substituted-α-pyrones | ~10% usda.gov | >95% (by 1H NMR) usda.gov | Racemic product. usda.gov |

| Synthesis from β-Ionone | Not specified | Not specified | A facile two-step oxidation method is reported. researchgate.net |

Structure-Activity Relationship (SAR) in Synthetic Design

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure correlates with its biological activity. wikipedia.orgresearchgate.net By analyzing SAR, chemists can design and synthesize new molecules with enhanced potency, selectivity, or other desirable properties. oncodesign-services.comdrugdesign.org

In the context of this compound, SAR studies have been pivotal in exploring its therapeutic potential, particularly for neurodegenerative diseases like Alzheimer's. researchgate.netresearchgate.net Research has demonstrated that synthesized this compound is a multi-target compound with significant biological activities. researchgate.netresearchgate.net It has been shown to be a potent inhibitor of acetylcholinesterase (AChE), an enzyme central to Alzheimer's disease pathology, with a reported half-maximal inhibitory concentration (IC50) of 34.03 nM. researchgate.netresearchgate.net

The SAR of this compound extends beyond enzyme inhibition. The molecule also exhibits free-radical scavenging properties and has been shown to prevent the self-aggregation of amyloid β peptides, a key event in the formation of amyloid plaques in Alzheimer's disease. researchgate.netresearchgate.net These findings highlight that the specific lactone structure of this compound is responsible for this multi-faceted activity.

The insights gained from the SAR of this compound guide the synthetic design of new derivatives. The goal is to create analogues with improved efficacy or better pharmacokinetic profiles. chemistryjournal.net For example, knowing that the lactone moiety and the cyclohexene (B86901) ring are crucial for its neuroprotective effects allows chemists to focus on modifications that either enhance these interactions or introduce new beneficial properties. The synthesis of derivatives might involve altering substituents on the ring or modifying the lactone structure to probe interactions with biological targets. researchgate.net The development of enantioselective syntheses is also a direct consequence of SAR, as different stereoisomers can have vastly different biological effects. mdpi.com

The table below details the observed biological activities of this compound, which form the basis of its SAR profile.

| Biological Target/Activity | Measurement | Compound | Significance |

| Acetylcholinesterase (AChE) Inhibition | IC50 = 34.03 nM researchgate.netresearchgate.net | This compound | Potential therapeutic for Alzheimer's disease. researchgate.net |

| DPPH Radical Scavenging | IC50 = 50 nM researchgate.net | This compound | Antioxidant activity. researchgate.netresearchgate.net |

| Nitric Oxide (NO) Scavenging | IC50 = 50 nM researchgate.net | This compound | Antioxidant activity. researchgate.net |

| Metal Chelating Activity | IC50 > 270 nM researchgate.net | This compound | Moderate ability to chelate metals. researchgate.net |

| Amyloid β (25-35) Aggregation | Significant prevention at 270 nM researchgate.net | This compound | Potential to prevent amyloid plaque formation. researchgate.net |

Biological Activities and Pharmacological Relevance of Dihydroactinidiolide

Neuropharmacological Effects

Dihydroactinidiolide (B95004) exhibits a range of effects on the nervous system, including neuroprotective properties and the inhibition of key enzymes involved in neurodegeneration.

Neuroprotective Properties

Research has highlighted the potential of this compound to protect neuronal cells from damage and death through various mechanisms.

Studies have shown that this compound can mitigate neuronal cell death by influencing apoptotic pathways. In scopolamine-induced amnesic mice, treatment with this compound led to a significant increase in the anti-apoptotic protein Bcl-2 and a decrease in the expression of the apoptotic protein Bax. nih.gov This modulation of apoptotic proteins suggests a protective role against neuronal loss. Furthermore, research on SH-SY5Y human neuroblastoma cells demonstrated that this compound protects against neurotoxicant-induced apoptosis by regulating apoptosis-related genes and inhibiting the caspase-3/Bax pathway. researchgate.net Specifically, it was observed to reduce the increased activity of caspase-3, a key executioner enzyme in apoptosis, in cells treated with a toxicant. researchgate.net This is significant as caspase-3 activation is a critical step in the apoptotic cascade, leading to DNA fragmentation and cell death. nih.gov The compound also enhances the expression of the anti-apoptotic protein Bcl-2, further contributing to its neuroprotective effects. nih.gov

Oxidative stress is a major contributor to neuronal damage in various neurodegenerative diseases. nih.govmdpi.com this compound has demonstrated the ability to counteract oxidative stress in neuronal cells. In a study involving scopolamine-induced amnesia in mice, this compound administration resulted in a reduced oxidative load, evidenced by significantly lower lipid peroxidation and protein carbonylation. nih.gov The compound also boosted the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase and catalase in the brain. nih.gov Furthermore, in a model of amyloid-β₂₅₋₃₅ induced toxicity in Neuro2a cells, this compound significantly increased the viability of cells by mitigating the generation of reactive oxygen species (ROS). nih.gov Research on SH-SY5Y neuroblastoma cells also confirmed that this compound protects against oxidative stress-induced neuronal apoptosis by regulating cellular antioxidant defenses. researchgate.net

Acetylcholinesterase (AChE) Inhibitory Activity

Acetylcholinesterase (AChE) is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibiting AChE is a key therapeutic strategy for managing symptoms of Alzheimer's disease. mdpi.comnih.gov this compound has been identified as a potent inhibitor of AChE. nih.govmedchemexpress.com In one study, synthesized this compound exhibited a half-maximal inhibitory concentration (IC₅₀) of 34.03 nM against AChE. nih.gov Molecular docking studies further supported this finding, revealing strong hydrogen bonding interactions with key amino acid residues in the active site of AChE, such as GLY117, GLY119, and SER200. nih.gov This inhibitory action on AChE suggests that this compound could play a role in modulating cholinergic neurotransmission.

Anti-Aggregation Activity (Amyloid β25-35)

The aggregation of amyloid-β (Aβ) peptides is a hallmark of Alzheimer's disease, leading to the formation of plaques that are toxic to neurons. nih.gov this compound has shown promising activity in preventing the aggregation of Aβ₂₅₋₃₅, a toxic fragment of the full-length Aβ peptide. At a concentration of 270 nM, it significantly prevented the self-aggregation of Aβ₂₅₋₃₅ and also promoted the disaggregation of pre-formed aggregates. nih.gov This dual action on both the formation and breakdown of Aβ aggregates highlights its potential as a therapeutic agent in Alzheimer's disease.

Antioxidant Potential

Beyond its specific neuropharmacological effects, this compound possesses general antioxidant properties. It has demonstrated the ability to scavenge free radicals, such as DPPH and nitric oxide, with an IC₅₀ value of 50 nM for this activity. nih.gov Additionally, it exhibits metal-chelating activity, although with a higher IC₅₀ value of >270 nM. nih.gov This antioxidant capacity is believed to be a contributing factor to its observed neuroprotective effects. The ability to quench oxidative stress by enhancing the expression of anti-apoptotic proteins like Bcl-2 while reducing pro-apoptotic markers like Bax underscores its antioxidant-mediated neuroprotection.

Free Radical Scavenging Activity (DPPH, .NO)

A key aspect of this compound's antioxidant potential is its ability to scavenge free radicals. Free radicals are unstable molecules that can cause cellular damage, and compounds that can neutralize them are crucial for mitigating oxidative stress. The activity of this compound has been evaluated using standard assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (.NO) radical scavenging tests. medchemexpress.comresearchgate.net

The DPPH assay is a common method where the antioxidant's ability to donate a hydrogen atom to the stable DPPH radical is measured by a change in color. mdpi.com Similarly, the nitric oxide scavenging assay assesses a compound's capacity to inhibit the production of nitric oxide, a reactive nitrogen species. researchgate.net Studies have demonstrated that this compound is effective in both assays, indicating its capacity to neutralize different types of free radicals. researchgate.net One study reported a half-maximal inhibitory concentration (IC50) value of 50 nM for both DPPH and nitric oxide radical scavenging, highlighting its potent activity. researchgate.net

Table 1: Free Radical Scavenging Activity of this compound

| Assay | IC50 Value | Reference |

|---|---|---|

| DPPH Radical Scavenging | 50 nM | researchgate.net |

| Nitric Oxide (.NO) Scavenging | 50 nM | researchgate.net |

Metal Chelating Activity

In addition to direct radical scavenging, another antioxidant mechanism is the chelation of metal ions. Transition metals, particularly iron (Fe²⁺), can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction. By binding to these metal ions, chelating agents can prevent this radical formation. The metal chelating activity of compounds is often tested using the ferrozine (B1204870) assay, which measures the interference with the formation of the Fe²⁺-ferrozine complex. researchgate.netnih.gov

Research has shown that this compound possesses metal chelating properties. researchgate.net However, its efficacy in this regard appears to be less potent than its radical scavenging ability. A study determined its IC50 value for metal chelation to be greater than 270 nM, suggesting moderate activity. researchgate.net

Table 2: Metal Chelating Activity of this compound

| Assay | IC50 Value | Reference |

|---|---|---|

| Fe²⁺ Chelating Activity | >270 nM | researchgate.net |

Regulation of Cellular Antioxidant Defenses (Nrf2/HO-1 Expression)

This compound also exerts its antioxidant effects by modulating endogenous defense pathways. A primary system in cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. nih.govnih.gov Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm. nih.gov When cells are exposed to oxidative stress, Nrf2 is released, moves to the nucleus, and activates the transcription of numerous protective genes, including HO-1. nih.gov HO-1 is an enzyme that breaks down heme into biliverdin (B22007) (which is then converted to the antioxidant bilirubin), iron, and carbon monoxide, all of which contribute to cytoprotection. nih.govresearchgate.net

Studies have demonstrated that this compound can activate this protective pathway. In research using SH-SY5Y human neuroblastoma cells, pretreatment with this compound was found to significantly increase the mRNA levels of both Nrf2 and HO-1. mdpi.com This upregulation suggests that this compound helps to bolster the cell's own antioxidant defenses, protecting it from oxidative stress-induced damage and apoptosis. mdpi.com

Anticancer and Cytotoxic Activities

This compound has demonstrated notable anticancer and cytotoxic properties against various human tumor cell lines. researchgate.netnih.gov Its potential as an anticancer agent stems from its ability to selectively inhibit the growth of cancer cells. thieme-connect.com

Efficacy against Human Tumor Cell Lines (e.g., Epithelioid Carcinoma, Prostate Cancer, Mammary Gland Breast Cancer, Hepatocellular Carcinoma)

Specific research has confirmed the cytotoxic effects of this compound against a panel of human cancer cell lines. researchgate.net

Epithelioid Carcinoma: this compound has shown activity against the HeLa cell line, a model for cervical epithelioid carcinoma. researchgate.net It has also been identified as a component in extracts active against the human nasopharyngeal epidermoid carcinoma cell line (KB). dovepress.com

Prostate Cancer: The compound has been shown to be effective against the PC-3 human prostate cancer cell line. researchgate.net Furthermore, in studies using the LNCaP prostate cancer cell line, this compound was found to suppress androgen signaling, a key pathway in prostate cancer development. plos.org

Mammary Gland Breast Cancer: Cytotoxic effects have been documented against the MCF-7 mammary gland breast cancer cell line. researchgate.netdovepress.comresearchgate.net Its presence in plant extracts has been correlated with cytotoxic activity against these cells.

Hepatocellular Carcinoma: this compound exhibits cytotoxic activity against the HepG2 human hepatocellular carcinoma cell line. researchgate.netmdpi.com

Table 3: Cytotoxic Activity of this compound Against Human Tumor Cell Lines

| Cancer Type | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Epithelioid Carcinoma | HeLa, KB | Cytotoxic Activity | researchgate.netdovepress.com |

| Prostate Cancer | PC-3, LNCaP | Cytotoxic Activity, Suppression of Androgen Signaling | researchgate.netplos.org |

| Mammary Gland Breast Cancer | MCF-7 | Cytotoxic Activity | researchgate.netdovepress.com |

| Hepatocellular Carcinoma | HepG2 | Cytotoxic Activity | researchgate.netmdpi.com |

Antimicrobial Activities

In addition to its antioxidant and anticancer properties, this compound has been reported to possess antimicrobial capabilities.

Antibacterial Effects

This compound has been identified as a component of various plant essential oils and extracts that exhibit significant antibacterial activity. medchemexpress.com For instance, it was found in the volatile oil of Rubus parvifolius, which was effective against a broad spectrum of bacteria, including both Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) species. It was also identified as a metabolite in Arthrospira platensis extracts that showed potent antibacterial activity against Streptococcus pneumoniae. mdpi.com

Antifungal Properties

This compound has been noted for its antimicrobial activities. While research has pointed towards its potential as an antifungal agent, specific data detailing its potency, such as Minimum Inhibitory Concentration (MIC) values against various fungal species, are not extensively detailed in the available literature. The mechanisms through which it may exert antifungal effects are also an area requiring further investigation. Generally, antifungal compounds can act through various modes, such as disrupting the fungal cell wall, inhibiting essential enzyme functions, or interfering with genetic processes nih.govnih.gov.

| Metric | Description | Example Fungi Targeted in Studies |

| Minimum Inhibitory Concentration (MIC) | The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. | Aspergillus fumigatus, Candida albicans nih.govnih.gov |

| Mycelial Growth Inhibition | The extent to which the compound prevents the growth of fungal mycelia. | Aspergillus fumigatus nih.gov |

| Spore Germination Inhibition | The ability of the compound to prevent fungal spores from germinating and developing. | Not specified |

| Mechanism of Action | The specific biochemical interaction through which a substance produces its pharmacological effect (e.g., enzyme inhibition, cell wall disruption). | Hsp90 Inhibition, Calcineurin signaling reduction nih.gov |

Plant Physiology and Regulatory Roles

This compound is a significant metabolite in plants, playing crucial roles in responding to environmental stimuli. It is derived from the oxidation of β-ionone and is recognized as a potent signaling molecule in plant defense and adaptation pathways researchgate.net.

Plant Growth Inhibition

Research has identified this compound as a potent phytotoxic compound, demonstrating significant inhibitory effects on plant growth researchgate.net. Its activity has been observed in the context of both seed development and root elongation. Studies have shown it to be a powerful inhibitor of seed germination and the elongation of root lengths, highlighting its role as a natural plant growth regulator researchgate.net.

Table 2: Observed Plant Growth Inhibitory Effects of this compound

| Affected Process | Observation | Plant Species Studied |

| Seed Germination | Potent inhibition of germination. | Eleocharis spp. (Spikerush) researchgate.net |

| Root Elongation | Strong inhibition of root length. | Eleocharis spp. (Spikerush) researchgate.net |

Gene Expression Regulation

This compound acts as a regulator of gene expression, particularly in response to environmental stress researchgate.net. In plants like Arabidopsis, exposure to stress factors leads to the accumulation of this compound, which in turn triggers specific genetic responses researchgate.net. This regulation is part of a complex signaling network that allows plants to adapt to adverse conditions. The response to environmental cues such as cold or high light involves massive changes in the plant's transcriptome, affecting a wide array of genes involved in stress tolerance and metabolic pathways plos.orgplos.org. The GI-CDF module in Arabidopsis is one example of a pathway where such regulatory factors influence gene expression related to stress responses and growth nih.gov.

Photoacclimation in Plants

A key function of this compound in plant physiology is its role in photoacclimation, the process by which plants adjust to changes in light intensity. The compound accumulates in the leaves of plants such as Arabidopsis when they are subjected to excessive light researchgate.net. This accumulation is a critical part of the plant's defense mechanism, as this compound helps trigger genetic responses that improve the plant's tolerance to photooxidative stress researchgate.net. This function underscores its importance as a signaling molecule that helps protect the photosynthetic apparatus from damage caused by high levels of light.

Pheromonal and Chemo-Attractant Functions

Beyond its role in plants, this compound functions as a chemical messenger in the animal kingdom, particularly among insects. It is classified as a pheromone, a chemical substance produced and released into the environment by an animal that affects the behavior or physiology of others of its species.

One of the most well-documented roles for this compound is as a component of the queen recognition pheromone in the red imported fire ant, Solenopsis invicta nih.govkuleuven.betaylorfrancis.com. Queen pheromones are crucial for maintaining colony social structure, and in S. invicta, these chemical signals regulate worker behavior, such as tending to the queen, and can inhibit reproductive development in other females nih.govkuleuven.be. While the complete pheromone profile of the fire ant queen is a complex blend derived from multiple glandular sources, this compound has been identified as a key part of this chemical signature nih.govkuleuven.be. Research has also indicated that it can have a weakly attractive effect on worker ants, functioning as a chemo-attractant kuleuven.be.

Table 3: Pheromonal and Chemo-Attractant Roles of this compound

| Function | Species | Observed Effect |

| Queen Recognition Pheromone | Solenopsis invicta (Red Fire Ant) | Mediates worker recognition and tending of the queen nih.govtaylorfrancis.com. |

| Reproduction Regulation | Solenopsis invicta (Red Fire Ant) | Part of a pheromonal blend that inhibits dealation (wing-shedding) and ovary development in virgin queens nih.gov. |

| Chemo-attractant | Solenopsis invicta (Red Fire Ant) | Exerts a weak attractive effect on workers kuleuven.be. |

Mechanisms of Action of Dihydroactinidiolide at the Molecular Level

Modulation of Cellular Processes

The influence of dihydroactinidiolide (B95004) extends to fundamental cellular activities, including apoptosis.

Influence on DNA Replication and Lipid Synthesis Enzymes (PCR, Ethyl Decanoate)

Current scientific literature from the conducted research does not provide specific information on the direct influence of this compound on DNA replication enzymes. Similarly, there is no available data detailing its effects on lipid synthesis enzymes, including any interaction with ethyl decanoate. The use of Polymerase Chain Reaction (PCR) in studies involving this compound has been as a technique (RT-PCR) to quantify mRNA levels of various genes, rather than the compound influencing the PCR process itself. Research has noted the compound's effect on lipid peroxidation, a process of lipid degradation, but its role in lipid synthesis remains uncharacterized. nih.gov

Inhibition of Apoptosis Pathways (AIF, Caspase 3)

This compound has been shown to interfere with apoptotic pathways, primarily through the inhibition of key executioner enzymes.

Apoptosis-Inducing Factor (AIF): Based on the available research, there is no specific information detailing the direct interaction between this compound and Apoptosis-Inducing Factor (AIF), a flavoprotein involved in caspase-independent apoptosis. wikipedia.orgnih.gov

Caspase 3: this compound has demonstrated a significant ability to inhibit the activity of Caspase 3. In studies using SH-SY5Y human neuroblastoma cells, treatment with various neurotoxicants led to an increase in Caspase-3 activity, a key event in the apoptotic cascade. Pretreatment with this compound was found to significantly reduce this elevated Caspase-3 activity, thereby protecting the cells from apoptosis. This inhibitory effect on Caspase 3 is a crucial component of the compound's neuroprotective mechanism.

Interaction with Neurodegenerative Pathways

A significant area of research for this compound has been its interaction with pathways associated with neurodegenerative conditions like Alzheimer's disease. The compound exhibits neuroprotective effects by modulating oxidative stress and apoptosis-related genes. nih.gov

Regulation of Nrf2/HO-1 Expression

This compound has been found to regulate the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress.

Research Findings: In SH-SY5Y cells exposed to neurotoxicants, pretreatment with this compound led to a significant increase in the mRNA levels of both Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme Oxygenase-1 (HO-1). Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, and HO-1 is one of its key downstream targets with potent antioxidant effects. nih.gov By upregulating the expression of Nrf2 and HO-1, this compound helps to restore cellular antioxidant defenses and protect neuronal cells from oxidative damage, which is an early event in the pathogenesis of Alzheimer's disease. nih.gov

Table 1: Effect of this compound on Gene Expression in Neuroblastoma Cells

| Gene | Effect of this compound Pretreatment | Implicated Pathway | Reference |

| Nrf2 | Significantly increased mRNA levels | Antioxidant Defense | nih.gov |

| HO-1 | Significantly increased mRNA levels | Antioxidant Defense | nih.gov |

| Bcl-2 | Significantly increased expression | Anti-apoptosis | nih.gov |

Inhibition of Caspase-3/Bax Pathway

This compound exerts its anti-apoptotic effects in neurodegenerative models by inhibiting the Caspase-3/Bax pathway.

Research Findings: The pro-apoptotic protein Bax is a member of the Bcl-2 family. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis. Research has shown that while neurotoxicant-treated cells exhibit increased Caspase-3 activity, this compound pretreatment significantly reduces it. nih.gov Furthermore, the compound was found to significantly increase the expression of the anti-apoptotic protein Bcl-2. nih.gov By modulating the expression of these key apoptosis-related genes, this compound effectively inhibits the Caspase-3/Bax pathway, thereby protecting neurons from apoptotic cell death induced by oxidative stress. nih.gov

Table 2: Modulation of Apoptotic Markers by this compound

| Apoptotic Marker | Effect of this compound | Pathway | Reference |

| Caspase-3 Activity | Significantly reduced | Apoptosis Execution | nih.gov |

| Bcl-2 Expression | Significantly increased | Apoptosis Regulation | nih.gov |

Influence on Amyloid Beta and Tau Protein Accumulation

The etiology of Alzheimer's disease is closely linked to the accumulation of amyloid-β (Aβ) and tau proteins. nih.gov this compound has shown potential in mitigating the toxicity associated with these proteins.

Antioxidant Mechanisms at the Cellular Level

This compound's protective effects against oxidative stress have been notably observed in neuronal cells, which are particularly vulnerable to damage from reactive oxygen species (ROS). Studies have shown that pretreatment with this compound can effectively counter the toxic effects of various stressors that induce oxidative damage.

One of the key mechanisms behind this compound's antioxidant activity is its ability to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by controlling the expression of a suite of antioxidant and detoxification genes. Research has shown that this compound treatment can increase the messenger RNA (mRNA) levels of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), a potent antioxidant enzyme. In one study on SH-SY5Y human neuroblastoma cells, an optimal dose of 270 nM of this compound was found to increase the levels of both Nrf2 and HO-1 nih.govresearchgate.net. This activation of the Nrf2/HO-1 axis is a cornerstone of this compound's ability to fortify cellular antioxidant defenses.

Furthermore, this compound has been shown to directly combat the damaging effects of oxidative stress by reducing markers of cellular damage. In studies where neuronal cells were exposed to various toxicants to induce oxidative stress, pretreatment with this compound led to a significant reduction in intracellular ROS and nitrite (B80452) content nih.gov.

While the activation of the Nrf2 pathway and the inhibition of lipid peroxidation are well-documented aspects of this compound's antioxidant mechanism, its direct impact on the activity of other primary antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) requires further investigation to be fully elucidated. The current body of research strongly supports this compound as a significant modulator of cellular antioxidant defenses, primarily through the Nrf2 pathway, thereby protecting cells from the detrimental effects of oxidative stress.

Research Findings on this compound's Antioxidant Effects

| Cell Line | Stressor | This compound Concentration | Observed Effects | Reference |

| SH-SY5Y human neuroblastoma cells | Sodium dithionite, glutamate, amyloid β, colchicine | 270 nM (optimal dose) | - Increased mRNA levels of Nrf2 and HO-1- Reduced intracellular ROS- Decreased nitrite content- Inhibited lipid peroxidation- Reduced caspase-3 activity | nih.govresearchgate.net |

| Neuro2a cells | Amyloid β (25-35) | Not specified | - Protected against Aβ-induced toxicity (associated with ROS generation) | mdpi.com |

| In vitro assays | DPPH, Nitric Oxide | Not specified | - Scavenged DPPH and nitric oxide free radicals | mdpi.com |

Ecological and Inter Species Communication Roles of Dihydroactinidiolide

Plant-Herbivore Interactions

Plants have developed a sophisticated arsenal (B13267) of chemical defenses to deter herbivores, and dihydroactinidiolide (B95004) is one such compound. researchmap.jp The interaction between plants and herbivores, mediated by secondary metabolites, is a cornerstone of chemical ecology and coevolutionary studies. nih.govscielo.org.mx The chemical diversity within a plant community, particularly the variety of volatile and non-volatile compounds, can significantly influence the extent of herbivore damage. nih.gov

This compound functions as an antifeedant, a chemical that inhibits feeding in insects without directly killing them. nih.gov When insects consume plants containing this compound, it can act on their chemosensilla, making the food source unpalatable and deterring further consumption. ijarbs.com This antifeedant property has been observed against various insect pests. For instance, research has demonstrated its activity against storage pests like the grain weevil (Sitophilus granarius), the confused flour beetle (Tribolium confusum), and the khapra beetle (Trogoderma granarium). researchgate.net The effectiveness of such plant-derived antifeedants is a key area of research for developing alternative, eco-friendly pest control strategies. iupac.orgnih.gov

Table 1: Reported Antifeedant Activity of this compound and Related Compounds

| Target Pest | Compound/Source | Observed Effect |

| Grain weevil (Sitophilus granarius) | This compound derivatives | Antifeedant activity. researchgate.net |

| Confused flour beetle (Tribolium confusum) | This compound derivatives | Antifeedant activity. researchgate.net |

| Khapra beetle (Trogoderma granarium) | This compound derivatives | Antifeedant activity. researchgate.net |

| Helicoverpa armigera | PONNEEM (phytopesticidal formulation) | Feeding deterrence. nih.gov |

| Spodoptera litura | Cocculus trilobus DC. extract | Antifeedant activity. iupac.org |

Singlet Oxygen (¹O₂) Signaling in Plants